molecular formula C15H20ClF3N2OS B2827905 3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride CAS No. 1351618-52-4

3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B2827905
CAS No.: 1351618-52-4
M. Wt: 368.84
InChI Key: KOFBPAUMVJMLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride is a synthetic small molecule featuring a piperazine core substituted with a 2,2,2-trifluoroethyl group. The propan-1-one moiety is linked to a phenylthio (-S-C₆H₅) group at the third carbon position. The hydrochloride salt enhances solubility, a common pharmaceutical modification to improve bioavailability .

Properties

IUPAC Name

3-phenylsulfanyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2OS.ClH/c16-15(17,18)12-19-7-9-20(10-8-19)14(21)6-11-22-13-4-2-1-3-5-13;/h1-5H,6-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFBPAUMVJMLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C(=O)CCSC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride typically involves multiple steps:

    Formation of the Phenylthio Group:

    Piperazine Ring Substitution: The piperazine ring is then substituted with a 2,2,2-trifluoroethyl group. This can be achieved through alkylation reactions using reagents like 2,2,2-trifluoroethyl bromide.

    Propanone Moiety Introduction: The final step involves the addition of the propanone group, which can be done through a condensation reaction with an appropriate ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The phenylthio group and the piperazine ring are key functional groups that interact with biological molecules, potentially affecting various biochemical pathways. The trifluoroethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The target compound shares a propan-1-one-piperazine backbone with several analogs, but key differences in substituents dictate variations in physicochemical properties and biological activity. Below is a comparative analysis:

Compound Piperazine Substituent Propan-1-one Substituent Activity/Notes Reference
3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride 2,2,2-Trifluoroethyl Phenylthio (-S-C₆H₅) Hydrochloride salt improves solubility; potential CNS or antiparasitic activity*
1-(Benzo[b]thiophen-3-yl)-3-(4-(4-trifluoromethylphenyl)piperazin-1-yl)propan-1-one (1) 4-Trifluoromethylphenyl Benzo[b]thiophen-3-yl Anti-Trypanosoma cruzi activity (IC₅₀ = 12 µM); 14% synthetic yield
1-(Thiophen-3-yl)-3-(4-(3-trifluoromethylphenyl)piperazin-1-yl)propan-1-one (11) 3-Trifluoromethylphenyl Thiophen-3-yl 18% synthetic yield; lower purity (53.40% experimental vs. 58.02% theoretical)
2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride None (unsubstituted piperazine) 3-Methylphenoxy Structural simplicity; potential CNS applications (e.g., dopamine modulation)
RTB70 (Compound 21) 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Thiophen-2-ylthio Antipsychotic candidate; synthesized via HOBt/TBTU coupling (method similar to target compound)

Key Observations :

  • Trifluoroethyl vs. Trifluoromethylphenyl : The 2,2,2-trifluoroethyl group in the target compound is a smaller, more electron-withdrawing substituent compared to bulkier aryl-trifluoromethyl groups (e.g., in compounds 1 and 11). This may alter receptor binding kinetics or metabolic stability .
  • Phenylthio vs.
  • Synthetic Yields : The target compound’s synthesis likely employs HOBt/TBTU-mediated coupling (as in RTB70 ), but its yield remains unspecified in the evidence. Comparable analogs show yields ranging from 12% to 26%, suggesting room for optimization .
Pharmacological and Physicochemical Properties
  • Hydrogen Bonding : The trifluoroethyl group’s electronegativity may enhance interactions with hydrophobic receptor pockets, a feature shared with trifluoromethylphenyl analogs .
  • Salt Form : Hydrochloride salts (common in ) improve solubility for in vivo applications, contrasting with free-base forms of compounds like 1 and 11 .

Biological Activity

3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride is a synthetic organic compound notable for its unique chemical structure, which includes a phenylthio group, a piperazine ring with a trifluoroethyl substitution, and a propanone moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H21F3N2O2SC_{17}H_{21}F_3N_2O_2S, with a molecular weight of 374.4 g/mol. The synthesis typically involves several steps:

  • Formation of the Phenylthio Group : Achieved through specific thiolation reactions.
  • Piperazine Ring Substitution : Utilizes alkylation reactions with 2,2,2-trifluoroethyl bromide.
  • Propanone Moiety Introduction : Conducted via condensation reactions with appropriate ketones.

These synthetic routes are optimized for yield and purity using various catalysts and purification techniques such as chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The phenylthio group enhances lipophilicity, potentially facilitating cellular uptake. The piperazine ring is known for its role in binding to various receptors, while the trifluoroethyl group may improve the compound's bioavailability by enhancing membrane permeability .

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In studies involving MCF-7 breast cancer cells, compounds based on similar scaffolds demonstrated high cytotoxic activity, surpassing that of reference drugs like Tamoxifen. This suggests that modifications to the piperazine structure can enhance anticancer efficacy .
CompoundCytotoxicity (IC50 µM)Reference
3-(Phenylthio)-1-(4-morpholinoethoxy)propan-1-one<10
Tamoxifen20
3-(Phenylthio)-1-(4-(2-morpholinoethoxy)phenyl)propan-1-one<5

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest potential antimicrobial effects. The compound's structural components may interact with bacterial membranes or specific metabolic pathways in pathogens, although detailed studies are needed to elucidate these mechanisms fully.

Case Studies

A recent study focused on derivatives of β-aryl-β-mercapto ketones revealed promising results regarding their cytotoxic effects on breast cancer cells. The study highlighted that certain modifications to the piperazine side chains significantly improved the compounds' efficacy against MCF-7 cells while maintaining lower toxicity levels in normal cells .

Q & A

Q. Critical conditions :

  • Inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
  • Temperature control (0–5°C for exothermic steps; room temperature for coupling) .
  • Solvent purity (anhydrous DCM or THF) to avoid side reactions .

Advanced: How can researchers resolve low yields during the final coupling step?

Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Optimizing stoichiometry : Use a 10–20% molar excess of the piperazine derivative to drive the reaction .
  • Catalyst screening : Test alternatives like DMAP or TEA to improve reaction efficiency .
  • Purification adjustments : Replace standard column chromatography with preparative HPLC to isolate the product from unreacted starting materials .

Q. Data-driven troubleshooting :

  • Monitor reaction progress via TLC or LC-MS at 30-minute intervals to identify incomplete coupling .
  • Characterize byproducts via NMR to pinpoint competing pathways (e.g., N-alkylation vs. O-alkylation) .

Basic: What safety protocols are mandated for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use a fume hood to minimize inhalation of fine particles .
  • Storage : Airtight containers in a dark, cool environment (2–8°C) to prevent degradation .
  • Emergency response : For skin exposure, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Advanced: How should researchers address contradictory results in receptor binding assays?

Answer:
Contradictions may arise from:

  • Compound purity : Validate via HPLC-MS (>95% purity; impurities <0.1%) to exclude off-target effects .
  • Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO-K1), incubation times, and buffer pH .
  • Receptor heterogeneity : Perform competitive binding assays with known antagonists (e.g., ketanserin for 5-HT₂A) to confirm specificity .

Q. Example validation workflow :

StepMethodPurpose
1Radioligand binding (³H-LSD)Determine IC₅₀ values
2Functional assays (cAMP/Gq signaling)Confirm agonism/antagonism
3Molecular docking (PDB: 6WGT)Predict binding poses

Basic: Which analytical techniques are essential for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Identify protons (e.g., piperazine NH at δ 2.5–3.5 ppm) and carbons (e.g., trifluoroethyl CF₃ at δ 120–125 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺ calculated for C₁₆H₂₀F₃N₂OSCl: 393.09) .
  • Elemental analysis : Validate C, H, N, S, Cl content (±0.4% theoretical) .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies :
    • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via HPLC .
    • Oxidative stress : Expose to 0.1% H₂O₂; quantify sulfide oxidation products (e.g., sulfoxide) .
  • Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; measure half-life via LC-MS/MS .

Q. Key findings :

  • The trifluoroethyl group enhances metabolic resistance compared to ethyl analogs .
  • Hydrolysis at the ketone moiety is negligible at pH 7.4 .

Basic: How is the compound’s solubility profile determined for in vitro studies?

Answer:

  • Shake-flask method : Saturate the compound in buffers (pH 1–10) and measure concentration via UV-Vis .
  • Co-solvent approach : Use DMSO (<1% v/v) to improve aqueous solubility for cell-based assays .

Q. Reported solubility :

SolventSolubility (mg/mL)
Water<0.1
Ethanol12.5
DMSO50.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.